2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE
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Overview
Description
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The amino group at the 2-position is protected by two tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methylation: The methyl group is introduced at the 4-position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The primary amine is regenerated after the removal of the tert-butoxycarbonyl groups.
Scientific Research Applications
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for amines, it is used in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds where protection of the amino group is required.
Biological Studies: It is used in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE involves the protection of the amino group, which prevents it from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in that it also features a tert-butoxycarbonyl-protected amino group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: Another compound with tert-butoxycarbonyl-protected amino groups.
Uniqueness
2-[N,N-BIS(TERT-BUTOXYCARBONYL)AMINO]-5-BROMO-4-METHYLPYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxycarbonyl-protected compounds .
Properties
Molecular Formula |
C16H23BrN2O4 |
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Molecular Weight |
387.27 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-8-12(18-9-11(10)17)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
InChI Key |
IRCGDNMIKIGMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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